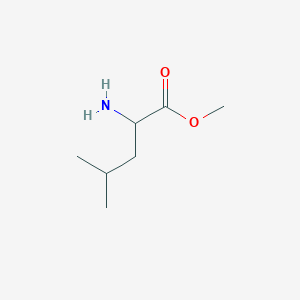

Methyl 2-amino-4-methylpentanoate hydrochloride

Description

Methyl 2-amino-4-methylpentanoate hydrochloride (CAS 6322-53-8) is a branched-chain amino acid ester hydrochloride salt with the molecular formula C₇H₁₆ClNO₂ and a molecular weight of 181.66 g/mol . It is a chiral compound, typically synthesized as the (S)-enantiomer, and serves as a critical intermediate in organic synthesis, particularly in the preparation of peptide derivatives and bioactive molecules . This compound is widely used in research settings, including studies on amino acid metabolism, enzyme inhibition, and as a precursor for modified amino acids in drug development . Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for laboratory applications.

Propriétés

IUPAC Name |

methyl 2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCBMODXGJOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-53-8, 7517-19-3, 5845-53-4 | |

| Record name | Leucine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5845-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Leucine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6322-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl L-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl DL-leucinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Methyl 2-amino-4-methylpentanoate hydrochloride, also known as a derivative of the amino acid L-leucine, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its role in synthesizing various pharmaceutical agents, particularly in the context of antileishmanial and antimalarial therapies. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of an amino group and a methyl ester. Its structure facilitates interactions with biological systems, making it a useful building block in drug synthesis.

Synthesis and Derivatives

The compound has been utilized in various synthetic pathways to create more complex molecules. For instance, it has been involved in coupling reactions to produce hybrid compounds with enhanced biological activities. Notably, it has been used in the synthesis of antileishmanial agents, demonstrating its versatility in medicinal chemistry .

Antileishmanial Activity

One significant study investigated the use of this compound in synthesizing compounds with antileishmanial properties. The resulting derivatives exhibited varying degrees of inhibitory activity against Leishmania donovani, the causative agent of visceral leishmaniasis. The study highlighted that certain synthesized compounds showed promising results, indicating potential therapeutic applications .

Antimalarial Activity

In another context, derivatives of methyl 2-amino-4-methylpentanoate were evaluated for their antimalarial activity. The results indicated that some compounds derived from this amino acid exhibited significant inhibition of β-hematin formation, a crucial process for malaria parasite survival. These findings suggest that this compound can serve as a precursor for developing new antimalarial drugs .

The biological activity of this compound is believed to be linked to its ability to modulate specific biochemical pathways within target organisms. For example, its derivatives may interact with enzymes or receptors critical for pathogen survival or proliferation.

Study on Antileishmanial Compounds

A randomized double-blind study evaluated the efficacy of intralesional metronidazole versus sodium stibogluconate in treating cutaneous leishmaniasis. The study included compounds synthesized from this compound, which demonstrated significant inhibitory effects against L. donovani when administered intralesionally .

Synthesis of Antiplatelet Agents

Research also explored the synthesis of amino acid prodrugs based on this compound for antiplatelet therapy. These prodrugs were designed to improve oral bioavailability and reduce bleeding time compared to existing treatments like clopidogrel and prasugrel. The synthesized compounds showed promising results in inhibiting platelet aggregation in vitro and in vivo .

Table 1: Biological Activities of Synthesized Compounds from this compound

Applications De Recherche Scientifique

Biochemical Research

Methyl 2-amino-4-methylpentanoate hydrochloride is primarily utilized in biochemical research due to its structural similarity to the amino acid leucine. Its applications include:

- Protein Synthesis Studies : As a leucine derivative, it is used to study protein synthesis mechanisms and metabolic pathways involving branched-chain amino acids (BCAAs) .

- Nutritional Biochemistry : Research indicates that methyl leucinate may enhance muscle protein synthesis and recovery in athletes, making it a subject of interest in sports nutrition studies .

Case Study: Muscle Recovery

A study published in a peer-reviewed journal demonstrated that supplementation with methyl leucinate significantly improved recovery times and muscle protein synthesis rates in trained athletes compared to a placebo group .

Pharmacological Applications

The compound has potential pharmacological applications due to its bioactive properties:

- Antioxidant Activity : this compound has been investigated for its antioxidant properties, which may help mitigate oxidative stress in various biological systems .

- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases .

Case Study: Neuroprotection

In vitro studies have shown that methyl leucinate can protect neuronal cells from oxidative damage induced by toxins, suggesting a possible therapeutic role in neurodegenerative disorders .

Material Science

In material science, this compound is explored for its utility in synthesizing novel materials:

- Polymer Chemistry : It serves as a monomer in the synthesis of biodegradable polymers. The incorporation of amino acids into polymer chains can enhance the mechanical properties and biodegradability of the resulting materials .

Data Table: Polymer Characteristics

| Polymer Type | Composition | Properties |

|---|---|---|

| Biodegradable Polymer | Methyl leucinate derivative | Enhanced tensile strength |

| Conductive Polymer | Mixed with carbon nanotubes | Improved electrical conductivity |

Synthesis and Analytical Applications

The compound is also used in various synthesis and analytical applications:

- Chiral Synthesis : this compound is employed in asymmetric synthesis processes to produce chiral intermediates for pharmaceutical compounds .

- Analytical Chemistry : It is utilized as a standard reference material in chromatographic techniques for the quantification of amino acids in biological samples .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues and Enantiomers

Table 1: Structural and Physicochemical Properties

Ester Group Influence

- Methyl esters (e.g., CAS 6322-53-8) offer moderate lipophilicity, balancing solubility in aqueous and organic phases. This makes them versatile for reactions in mixed solvents .

- tert-Butyl esters (e.g., CAS 13081-32-8) provide steric protection of the amino group, enhancing stability during peptide coupling reactions. They are cleaved under acidic conditions (e.g., trifluoroacetic acid), making them ideal for stepwise synthesis .

- Ethyl esters (e.g., CAS 2743-40-0) exhibit higher lipophilicity than methyl esters, influencing membrane permeability in drug delivery studies .

Stereochemical Effects

- The (S)-enantiomer (CAS 6322-53-8) is often preferred in peptide synthesis due to its compatibility with natural L-amino acids .

- The (R)-enantiomer (CAS 5845-53-4) is used to investigate chirality-dependent biological interactions, such as receptor binding or enzyme inhibition .

Methyl 2-amino-4-methylpentanoate HCl (CAS 6322-53-8)

- Synthetic Utility : Used to prepare urea derivatives (e.g., coupling with bis(trichloromethyl) carbonate) for kinase inhibitors .

- Biological Studies : Demonstrated modulatory effects on GABA receptors in preliminary neuropharmacological assays .

(R)-tert-Butyl 2-amino-4-methylpentanoate HCl (CAS 13081-32-8)

- Peptide Protection: Enabled synthesis of HIV protease inhibitors by protecting the amino group during solid-phase peptide synthesis .

D-Leucine Methyl Ester HCl (CAS 5845-53-4)

- Chiral Probes : Showed reduced uptake in neuronal cells compared to the L-form, highlighting stereoselective transport mechanisms .

Méthodes De Préparation

Reaction Mechanism and Conditions

L-leucine reacts with methanol under acidic conditions to form the methyl ester. Hydrochloric acid serves a dual role: it protonates the amino group to prevent undesired side reactions and acts as a catalyst for esterification. The reaction proceeds via the following stoichiometry:

Typical conditions include:

-

Molar ratio : 1:5 (L-leucine to methanol)

-

Acid concentration : 6M HCl

-

Temperature : 60–70°C under reflux

-

Reaction time : 12–24 hours

The product precipitates upon cooling and is isolated via vacuum filtration. Yields typically exceed 70% after recrystallization from methanol-diethyl ether mixtures.

Alternative Synthetic Routes

Leucine Zwitterion Neutralization

In this approach, the zwitterionic form of L-leucine is neutralized with methanolic HCl. The amino group’s protonation shifts the equilibrium toward ester formation:

-

Dissolve L-leucine in methanol.

-

Add concentrated HCl dropwise until pH ≈ 1.

-

Reflux for 8 hours.

-

Concentrate under reduced pressure and recrystallize.

This method avoids side products like methyl chloride and is preferred for high-purity applications.

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl) converts L-leucine’s carboxyl group into a reactive acyl chloride intermediate, which subsequently reacts with methanol:

Advantages :

-

Faster reaction (2–4 hours).

-

Higher yields (85–90%).

Purification and Characterization

Crystallization Techniques

Crude product is purified via:

Analytical Data

Challenges and Optimization

Byproduct Formation

Prolonged heating or excess HCl may generate:

-

Methyl chloride : Mitigated by controlled HCl addition.

-

Dipeptides : Avoided by maintaining pH < 1 during reaction.

Q & A

Q. What are the recommended methods for synthesizing methyl 2-amino-4-methylpentanoate hydrochloride with high enantiomeric purity?

Synthesis typically involves esterification of L-leucine or its derivatives. For chiral purity, resolution techniques such as chiral chromatography (e.g., using Chiralpak® columns) or enzymatic esterification are employed. The S-configuration is confirmed via optical rotation and NMR analysis . Key steps include protecting the amino group, esterification with methanol under acidic conditions, and subsequent hydrochloride salt formation.

Q. How can researchers characterize the physicochemical properties of this compound?

Essential characterization includes:

- Melting point : Not explicitly reported (N/A in literature) .

- Density : 0.955 g/cm³ .

- Boiling point : 169.2°C at 760 mmHg .

- Spectroscopic analysis : FT-IR for ester and amine groups, H/C NMR for structural confirmation (e.g., methyl ester resonance at ~3.7 ppm) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Avoid inhalation; work in a fume hood.

- Spills should be contained mechanically (e.g., inert absorbents) and disposed of per local regulations .

- No acute toxicity data is available, but prolonged exposure requires medical monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying pH conditions?

Stability studies should use HPLC-UV or LC-MS to track degradation products. For example:

Q. What analytical strategies are effective for quantifying trace impurities in this compound?

Impurity profiling requires:

- HPLC with charged aerosol detection (CAD) for non-UV-active impurities.

- Reference standards (e.g., ethylphenidate hydrochloride, MM1031.09) to identify byproducts from incomplete esterification or racemization .

- Mass spectrometry to confirm structural analogs (e.g., methyl 4-methyl-3-[[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino]thiophene-2-carboxylate hydrochloride) .

Q. How does this compound function as a prodrug in targeted drug delivery systems?

The ester group enhances lipophilicity, improving cellular uptake. In vivo, esterases hydrolyze the compound to release active metabolites (e.g., L-leucine derivatives). This mechanism is analogous to valacyclovir, a prodrug of acyclovir . Studies should monitor hydrolysis kinetics using plasma esterase assays and LC-MS/MS .

Q. What experimental designs are optimal for studying chiral inversion in this compound during pharmacokinetic studies?

- Animal models : Administer radiolabeled (e.g., C) compound and track enantiomer ratios in plasma/tissues via chiral HPLC.

- In vitro systems : Use liver microsomes to assess enzymatic racemization.

- Statistical analysis : Apply multivariate ANOVA to distinguish between kinetic and thermodynamic chiral inversion pathways .

Methodological Challenges

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Optimize reaction stoichiometry (e.g., excess methanol for esterification).

- Use continuous flow reactors to enhance mixing and reduce side reactions.

- Purify via recrystallization from ethanol/water mixtures .

Q. What computational tools are useful for predicting the compound’s interactions with biological targets?

- Molecular docking : AutoDock Vina to simulate binding to amino acid transporters (e.g., LAT1).

- MD simulations : GROMACS for stability analysis of esterase-substrate complexes.

- ADMET prediction : SwissADME to estimate bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.